![molecular formula C19H23ClN2 B1682553 Triprolidine hydrochloride CAS No. 550-70-9](/img/structure/B1682553.png)
Triprolidine hydrochloride
Overview
Description
Triprolidine is an antihistamine used to relieve symptoms of allergy, hay fever, and the common cold. These symptoms include rash, watery eyes, itchy eyes/nose/throat/skin, cough, runny nose, and sneezing . It is a sedating antihistamine, used for the symptomatic relief of uticaria, rhinitis, and various pruritic skin disorders .
Synthesis Analysis
The synthesis of Triprolidine involves a sequential photoredox protocol . This process involves the use of an allylic amine precursor, which yields 86% of the product .
Molecular Structure Analysis
The molecular structure of Triprolidine hydrochloride can be found in various scientific resources .
Chemical Reactions Analysis
Triprolidine hydrochloride reacts with m-dinitrobenzene and sodium hydroxide to give a purple-colored complex . This reaction forms the basis for a new spectrophotometric determination .
Physical And Chemical Properties Analysis
Triprolidine hydrochloride is a white crystalline powder with a slight, but unpleasant, odor. It is soluble in water and in alcohol, and its solutions are alkaline to litmus . The melting point is between 115 - 116 °C .
Scientific Research Applications
Interaction with Serum Albumins
Triprolidine hydrochloride (TRP) has been found to interact with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA). This interaction has been studied using spectroscopic methods, revealing a static quenching mechanism .
Thermal Stability Studies
The thermal stability of Triprolidine hydrochloride has been examined using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TG), and TG-FTIR. These studies have indicated that Triprolidine hydrochloride is generally stable .
Interaction with Cyclodextrin and Glucose
Triprolidine hydrochloride has been found to interact with β-cyclodextrin (BCD) and glucose. The interaction between these components occurs and it is possible that the Triprolidine hydrochloride molecule may be at least partially accommodated in the cavity of the BCD host molecule .
Compatibility with Excipients
Triprolidine hydrochloride has been shown to be compatible with both glucose and BCD, which are potential excipients in both solid and liquid dosage forms. The presence of these excipients in dosage forms will not adversely affect the stability and the therapeutic efficacy of Triprolidine hydrochloride .
Mechanism of Action
Target of Action
Triprolidine hydrochloride primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction .
Mode of Action
Triprolidine hydrochloride acts as an antagonist at the histamine H1 receptor . By binding to these receptors, it blocks the action of endogenous histamine, which is released during allergic reactions . This blockade leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
The primary biochemical pathway affected by triprolidine hydrochloride is the histamine signaling pathway . By blocking the H1 receptor, triprolidine hydrochloride inhibits the effects of histamine, reducing symptoms such as inflammation, itching, and bronchoconstriction .
Pharmacokinetics
Triprolidine hydrochloride is extensively metabolized in the liver . It reaches peak plasma concentration approximately 1.7 ± 0.5 hours after administration . The elimination half-life of triprolidine hydrochloride is about 2.1 ± 0.8 hours . Approximately 1% of the drug is excreted unchanged in the urine .
Result of Action
The primary result of triprolidine hydrochloride’s action is the relief of allergy symptoms . By blocking the H1 receptor, it suppresses histamine-induced symptoms such as inflammation, itching, and bronchoconstriction . This makes it effective for the symptomatic relief of seasonal or perennial allergic rhinitis, allergic conjunctivitis, and mild, uncomplicated allergic skin manifestations of urticaria and angioedema .
Action Environment
The action of triprolidine hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability. The drug’s action can also be affected by the individual’s health status, age, and other factors .
Safety and Hazards
Triprolidine hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed . It is advised to avoid driving or hazardous activity until you know how triprolidine will affect you .
properties
IUPAC Name |
2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUYEJNGHIOFOC-NWBUNABESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
486-12-4 (Parent) | |
Record name | Triprolidine hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10872513 | |
Record name | Triprolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533048 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Triprolidine hydrochloride | |
CAS RN |
550-70-9, 6138-79-0 | |
Record name | Triprolidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Triprolidine hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triprolidine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757361 | |
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Record name | Pyridine, 2-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triprolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triprolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | triprolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPROLIDINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG7A104R3J | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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